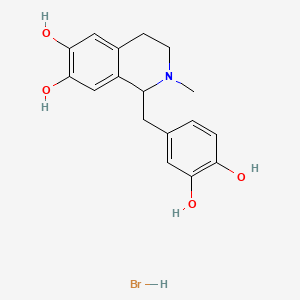

4-Deoxyannomontacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

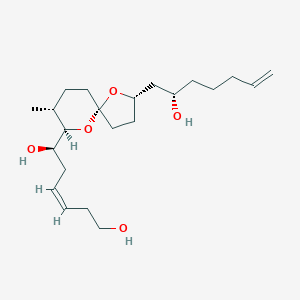

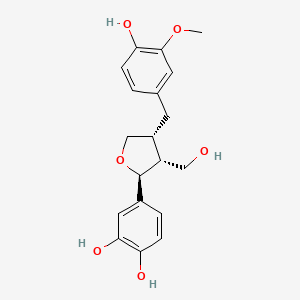

4-Deoxyannomontacin is a natural product found in Goniothalamus giganteus with data available.

Scientific Research Applications

Synthesis and Structural Studies

- Total Synthesis : 4-Deoxyannomontacin, an acetogenin compound with high cytotoxicity, was synthesized enantioselectively through 17 reaction steps, with an overall yield of 15%. This synthesis involved the use of D-glucose for deriving four stereogenic centers and Sharpless asymmetric dihydroxylation (Yu et al., 1999).

Biomedical Research

- Cytotoxicity Against Cancer Cell Lines : A study synthesized carbohydrate analogues of this compound (4-DAN), showing cytotoxicity against human prostate cancer cell lines. These analogues, including a mannose-linked thiophene, were effective in the low micromolar to nanomolar range (Gonzalez Periche et al., 2022).

- Activity in Annonaceous Acetogenins : this compound, along with other acetogenins, was isolated from Goniothalamus giganteus and showed selective and potent cytotoxicities to certain human tumor cell lines, comparable to rotenone's activity against mosquito larvae (Alali et al., 1997).

Comparative Studies

- Comparison with Related Compounds : The paper by Wang et al. (2013) studies 4-Deoxybostrycin, a related compound, for its anti-mycobacterial activity, providing insights into the broader category of compounds similar to this compound (Wang et al., 2013).

properties

Molecular Formula |

C37H68O6 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

(2S)-4-[(8R,15R)-8,15-dihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-9-10-14-20-25-33(39)35-27-28-36(43-35)34(40)26-21-16-15-19-24-32(38)23-18-13-11-12-17-22-31-29-30(2)42-37(31)41/h29-30,32-36,38-40H,3-28H2,1-2H3/t30-,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

VKHXJBYQANZNTG-SZHFHKCNSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |

synonyms |

4-deoxyannomontacin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)

![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)

![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)